4-(4-methoxybenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide
Description
The exact mass of the compound this compound is 338.09364285 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-11-10-15(22-17-11)16-14(18)4-3-9-23(19,20)13-7-5-12(21-2)6-8-13/h5-8,10H,3-4,9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONJGWJOHIZFCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-methoxybenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : CHNOS
- Molecular Weight : 379.4 g/mol
- CAS Number : 1021224-63-4
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that sulfonamide derivatives can inhibit various enzymes and pathways involved in cellular processes. Specifically, compounds like this one may exhibit anti-inflammatory and antimicrobial properties by inhibiting the synthesis of folic acid in bacteria and affecting other metabolic pathways.
Antiviral Activity
Recent studies have highlighted the antiviral potential of related sulfonamide derivatives against various viruses, including Hepatitis B Virus (HBV). For instance, a derivative similar to this compound demonstrated significant anti-HBV activity with an IC value of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains . This suggests that the compound may enhance intracellular levels of antiviral proteins, such as APOBEC3G, which inhibit viral replication.
Antimicrobial Activity
Sulfonamides are well-known for their broad-spectrum antimicrobial effects. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis. This action effectively stunts bacterial growth and reproduction.
Study on Anti-HBV Activity
In a study evaluating the anti-HBV efficacy of various N-phenylbenzamide derivatives, it was found that compounds structurally similar to this compound exhibited potent antiviral activity. The study utilized HepG2.2.15 cell lines to measure viral DNA replication and cytotoxicity levels. Results indicated a significant reduction in HBV DNA levels at concentrations that did not induce cytotoxicity .
| Compound | IC (µM) | CC (µM) | Selectivity Index |
|---|---|---|---|
| IMB-0523 | 1.99 | 116.0 | 58 |
| Lamivudine | 7.37 | >440 | <60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
